3-(4-Nitroimidazol-1-yl)phenol

Catalog No.
S6261911
CAS No.
M.F
C9H7N3O3
M. Wt
205.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Nitroimidazol-1-yl)phenol

Product Name

3-(4-Nitroimidazol-1-yl)phenol

IUPAC Name

3-(4-nitroimidazol-1-yl)phenol

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

InChI

InChI=1S/C9H7N3O3/c13-8-3-1-2-7(4-8)11-5-9(10-6-11)12(14)15/h1-6,13H

InChI Key

FKBXJISOABTWPR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)N2C=C(N=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)O)N2C=C(N=C2)[N+](=O)[O-]

Description

The exact mass of the compound 3-(4-nitro-1H-imidazol-1-yl)phenol is 205.04874109 g/mol and the complexity rating of the compound is 243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(4-Nitroimidazol-1-yl)phenol is a chemical compound characterized by its unique structure, which includes a phenolic group and a nitroimidazole moiety. Its molecular formula is C9H8N4O3C_9H_8N_4O_3, and it has a molecular weight of approximately 224.19 g/mol. The compound features a nitro group (NO2-NO_2) attached to the imidazole ring, which enhances its biological activity and reactivity in various chemical processes. The presence of both the nitro and phenolic groups contributes to its potential applications in medicinal chemistry and materials science.

, including:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones, which are important intermediates in organic synthesis.
  • Reduction: The nitro group can be reduced to form amines, typically using reducing agents such as iron or zinc in acidic conditions.
  • Substitution Reactions: Electrophilic aromatic substitution can occur on the phenolic ring, allowing for further functionalization of the compound.

These reactions highlight the compound's versatility as a building block in organic synthesis and medicinal chemistry.

3-(4-Nitroimidazol-1-yl)phenol exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. The nitroimidazole structure is known for its ability to act as a radiosensitizer in hypoxic conditions, making it useful in cancer therapy. Studies have indicated that compounds with similar structures can inhibit various enzymes and interact with cellular targets, leading to cytotoxic effects against cancer cells . Additionally, the compound has shown potential anti-inflammatory properties, further expanding its therapeutic applications.

The synthesis of 3-(4-Nitroimidazol-1-yl)phenol typically involves several steps:

  • Formation of the Imidazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Nitration: The introduction of the nitro group is usually performed using nitrating agents such as nitric acid or a mixture of sulfuric and nitric acids.
  • Phenolic Hydroxylation: The final step often involves functionalizing a phenolic precursor through nucleophilic substitution or direct hydroxylation.

These methods can vary based on desired yields and purity levels, with optimization often necessary for industrial applications.

The applications of 3-(4-Nitroimidazol-1-yl)phenol are diverse:

  • Medicinal Chemistry: It is explored for use in developing new anticancer therapies due to its radiosensitizing properties.
  • Antimicrobial Agents: The compound's ability to inhibit microbial growth makes it a candidate for antibiotic development.
  • Chemical Probes: Its reactivity allows it to serve as a probe in biochemical studies, particularly in hypoxic conditions.

Several compounds share structural similarities with 3-(4-Nitroimidazol-1-yl)phenol, including:

Compound NameStructure TypeUnique Features
4-NitroimidazoleNitroimidazoleKnown for its radiosensitizing properties
2-NitrophenolNitroaromaticExhibits strong antibacterial activity
5-NitroindoleNitroindolePotential neuroprotective effects
2-Amino-5-nitrophenolAmino-nitrophenolIncreased solubility; potential drug candidate

3-(4-Nitroimidazol-1-yl)phenol stands out due to its dual functionality as both an aromatic compound and a potent biological agent, making it particularly valuable in therapeutic contexts where hypoxia plays a critical role.

The unique combination of the nitro group and the imidazole ring not only enhances its reactivity but also contributes significantly to its biological efficacy compared to other similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

205.04874109 g/mol

Monoisotopic Mass

205.04874109 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-04-15

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